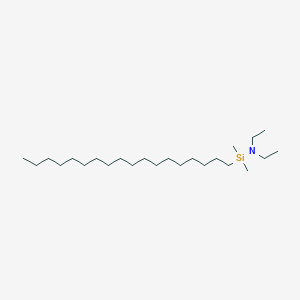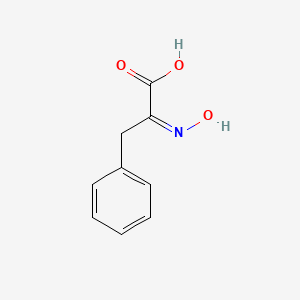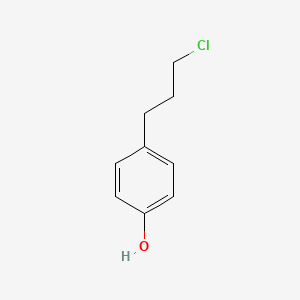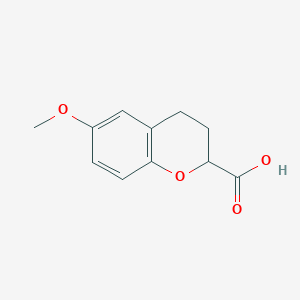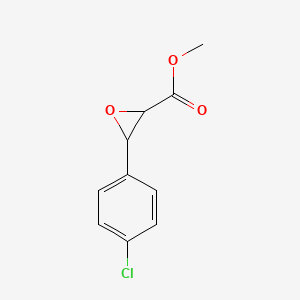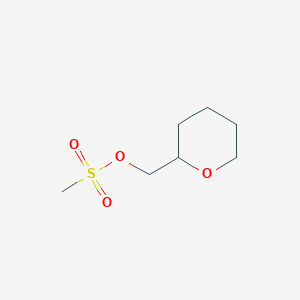amine hydrochloride CAS No. 99177-33-0](/img/structure/B3176404.png)
[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride
Descripción general
Descripción
“(4-Bromophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C13H20BrN.ClH . It has a molecular weight of 306.67 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . Its molecular weight is 306.67 , and its molecular formula is C13H20BrN.ClH .Aplicaciones Científicas De Investigación
Neuropharmacological Studies
(4-Bromophenyl)methylamine derivatives have been investigated for their neuropharmacological effects, particularly in relation to serotonin and norepinephrine uptake. One study highlighted the potent antagonistic effects of a 4-(p-bromophenyl)-bicyclo compound against serotonin depletion induced by specific agents in rats and mice. This compound demonstrated selective inhibition of serotonin neuron uptake, suggesting potential applications in neuropharmacological research and the development of therapeutic agents targeting serotonin-related disorders (Fuller et al., 1978).
Opioid Receptor Studies
Another area of application is in the development of κ-opioid receptor antagonists. A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) showed high affinity for κ-opioid receptors across different species, indicating its potential in treating conditions like depression and addiction disorders. The compound demonstrated selective inhibition and therapeutic potential, reinforcing the relevance of (4-Bromophenyl)methylamine derivatives in opioid receptor research (Grimwood et al., 2011).
Analytical and Forensic Applications
In the analytical and forensic fields, derivatives of (4-Bromophenyl)methylamine have been identified and characterized using various spectroscopic methods. This includes the identification of novel cathinone salts, which are significant in forensic science for the detection and analysis of synthetic drugs (Nycz et al., 2016).
Chemical Synthesis and Drug Development
The compound and its derivatives are also explored in the synthesis of pharmaceutical agents, such as α₁-adrenoceptor antagonists. Research into modifying the molecular structure to enhance therapeutic efficacy and reduce metabolic degradation is an ongoing application in medicinal chemistry (Xi et al., 2011).
These studies illustrate the broad scientific interest in (4-Bromophenyl)methylamine hydrochloride, spanning from neuropharmacology and opioid receptor research to analytical, forensic, and medicinal chemistry applications. The compound's versatility underscores its potential in contributing to various fields of scientific inquiry and drug development.
Safety and Hazards
The compound has been associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with proteins, possibly altering their function or expression.
Result of Action
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZEEDHNUPEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)
